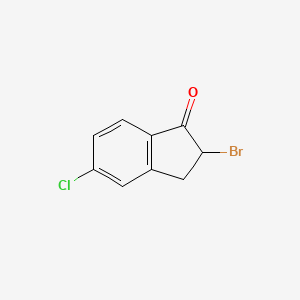

2-Bromo-5-chloroindan-1-one

Descripción

2-Bromo-5-chloroindan-1-one is a halogenated indanone derivative characterized by a bicyclic aromatic structure with bromine and chlorine substituents at positions 2 and 5, respectively. This compound serves as a critical intermediate in synthesizing bioactive molecules, particularly in pharmaceutical chemistry. Its bromine atom at the 2-position enhances electrophilic reactivity, enabling nucleophilic substitution reactions, while the chlorine at position 5 contributes to steric and electronic modulation of the aromatic system. Evidence from patent literature highlights its role in synthesizing sulfonamide and sulfone derivatives with anorectic (appetite-suppressing) properties .

Propiedades

Fórmula molecular |

C9H6BrClO |

|---|---|

Peso molecular |

245.50 g/mol |

Nombre IUPAC |

2-bromo-5-chloro-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H6BrClO/c10-8-4-5-3-6(11)1-2-7(5)9(8)12/h1-3,8H,4H2 |

Clave InChI |

XNTGHLJYUJLXQE-UHFFFAOYSA-N |

SMILES canónico |

C1C(C(=O)C2=C1C=C(C=C2)Cl)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The reactivity, physicochemical properties, and applications of 2-bromo-5-chloroindan-1-one can be contextualized by comparing it to analogous indanone derivatives. Below is a detailed analysis:

Substituent Effects on Reactivity

- 2-Bromo-5-chloroindan-1-one vs. 5-Chloroindan-1-one: The absence of bromine in 5-chloroindan-1-one reduces its utility in nucleophilic substitution reactions. For example, 2-bromo-5-chloroindan-1-one reacts efficiently with thiobenzamide derivatives to form thiazole-fused indenones (e.g., in Example 1 of ), whereas 5-chloroindan-1-one lacks the bromine necessary for such transformations .

2-Bromo-5-chloroindan-1-one vs. 5-Chloro-2-methylsulfanylindan-1-one :

Replacing bromine with a methylsulfanyl group (as in ) significantly alters reactivity. The methylsulfanyl derivative is synthesized via a nucleophilic substitution of 2-bromo-5-chloroindan-1-one with sodium thiomethoxide, yielding a compound with reduced electrophilicity but enhanced stability (melting point: 90°C) .

Physicochemical Properties

| Compound | Substituents | Melting Point (°C) | Key Reactivity |

|---|---|---|---|

| 2-Bromo-5-chloroindan-1-one | Br (C2), Cl (C5) | Not reported | High electrophilicity; versatile intermediate |

| 5-Chloroindan-1-one | Cl (C5) | Not reported | Limited substitution reactivity |

| 5-Chloro-2-methylsulfanylindan-1-one | SCH₃ (C2), Cl (C5) | 90 | Stable; used in further sulfonation reactions |

| 4-Chloro-N-[4-(6-chloro-3a-hydroxy-8,8a-dihydro-3aH-indeno[1,2-d]thiazol-2-yl)phenyl]benzenesulfonamide | Complex sulfonamide | 116 | Bioactive (anorectic action) |

Data sourced from Examples 1–2 () and .

Key Research Findings

Reactivity Hierarchy : Bromine at C2 confers superior leaving-group capacity compared to methylsulfanyl or hydrogen, enabling diverse functionalization.

Biological Activity: Derivatives of 2-bromo-5-chloroindan-1-one, such as sulfonamides, demonstrate significant anorectic effects in preclinical studies, with efficacy linked to the indenothiazole core .

Stability Trade-offs : Methylsulfanyl-substituted analogs exhibit higher thermal stability (e.g., melting point 90°C) but require additional steps for bioactivation .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.